Product packaging for Cinnoline-8-carboxylic acid(Cat. No.:)

Cinnoline-8-carboxylic acid

Cat. No.: B13678251
M. Wt: 174.16 g/mol
InChI Key: BMNLBBNBOLIBOK-UHFFFAOYSA-N
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Description

Cinnoline-8-carboxylic acid is a high-purity organic compound belonging to the cinnoline class of heterocyclic aromatics, which are structurally characterized by a benzene ring fused with a pyridazine ring . This chemical serves as a versatile and valuable building block in medicinal chemistry and materials science research. Researchers utilize it as a key precursor for the synthesis of more complex molecules, particularly in developing novel pharmacologically active compounds . Its carboxylic acid functional group at the 8-position allows for further derivatization, enabling the creation of amides, esters, and other molecular hybrids for structure-activity relationship (SAR) studies. Cinnoline derivatives are isomeric with other significant structures like quinoxaline and phthalazine, and they are investigated for their potential biological activities . The core cinnoline structure is known to be toxic, requiring careful handling in all laboratory applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) and in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B13678251 Cinnoline-8-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

cinnoline-8-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13)

InChI Key

BMNLBBNBOLIBOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=NC=C2

Origin of Product

United States

Synthetic Methodologies for Cinnoline 8 Carboxylic Acid and Its Derivatives

Classical Approaches to Cinnoline (B1195905) Ring System Construction with Carboxylic Acid Incorporation

Traditional methods for building the cinnoline nucleus have been the bedrock of its chemistry for over a century. These approaches typically involve the cyclization of appropriately substituted benzene (B151609) derivatives and subsequent functional group manipulations to install the desired carboxylic acid moiety.

Several named reactions form the classical foundation of cinnoline synthesis, primarily relying on the cyclization of diazonium salts derived from ortho-substituted anilines.

The Richter Cinnoline Synthesis: This was the first reported synthesis of the cinnoline ring system. It involves the cyclization of a diazotized o-alkynyl aniline (B41778) derivative. wikipedia.org For instance, the cyclization of o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline. researchgate.net While historically significant, its application is dependent on the availability of the specific alkyne precursors.

The Widman-Stoermer Synthesis: This method involves the cyclization of diazotized o-aminoarylethylenes. researchgate.net It is a versatile method for accessing cinnolines with substituents at the 3- and 4-positions, although its direct application for Cinnoline-8-carboxylic acid is less common. scribd.com

The Borsche-Herbert Synthesis: This is arguably one of the most effective classical routes to 4-hydroxycinnolines. The method proceeds via the diazotization of o-aminoacetophenones. innovativejournal.inrsc.org The reaction is quite general and can provide high yields (70-90%) of various Ar-substituted 4-hydroxycinnolines. rsc.org To achieve an 8-substituted product like this compound, one would need to start with a correspondingly substituted 2-aminoacetophenone, for example, 2-amino-3-carboxyacetophenone or a derivative thereof.

The following table summarizes key features of these classical cyclization reactions.

Reaction Name Starting Material Type Key Intermediate Typical Product Reference(s)
Richter Synthesiso-Alkynyl AnilineAlkyne Diazonium Salt4-Hydroxycinnoline-3-carboxylic Acid wikipedia.orgresearchgate.net
Widman-Stoermer Synthesiso-AminoarylethyleneVinylic Diazonium Salt3- or 4-Substituted Cinnoline researchgate.netscribd.com
Borsche-Herbert Synthesiso-AminoacetophenoneKetone Diazonium Salt4-Hydroxycinnoline innovativejournal.inrsc.org

Beyond building the ring with the acid group already in place, another classical strategy is to introduce the carboxylic acid onto a pre-formed cinnoline ring. This is typically achieved through functional group transformation.

One prominent method is the oxidation of an alkyl group , such as a methyl group, at the desired position. For example, a 4-methylcinnoline (B75869) can be reacted with benzaldehyde (B42025) to form an intermediate 4-styrylcinnoline, which is then oxidized to yield cinnoline-4-carboxylic acid. thieme-connect.de This strategy could be applied to synthesize this compound, provided that 8-methylcinnoline (B1613027) is available. The synthesis of precursors like 2-amino-3-methylbenzoic acid provides a potential starting point for constructing such an 8-methylcinnoline. sioc-journal.cngoogle.com

Another powerful and widely used method involves the carboxylation of an organometallic intermediate . chemistrysteps.com This two-step process begins with an organic halogen compound, such as an 8-bromocinnoline. The halide is first converted into a highly nucleophilic organolithium or Grignard reagent through reaction with lithium metal or magnesium, respectively. wikipedia.orgbyjus.commasterorganicchemistry.com This organometallic intermediate then readily reacts with carbon dioxide (CO₂), an electrophile, to form a carboxylate salt. chemistrysteps.comwikipedia.org An acidic workup subsequently liberates the final carboxylic acid. This approach is advantageous as it builds the carbon chain and can be applied late in a synthetic sequence.

Finally, the hydrolysis of nitriles offers another route. An 8-cyanocinnoline, which could be prepared from an 8-halocinnoline via nucleophilic substitution with a cyanide salt, can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. masterorganicchemistry.com

Modern Synthetic Strategies and Innovations for this compound

Contemporary synthetic chemistry has introduced more efficient, selective, and often milder methods for the construction and functionalization of heterocyclic systems, including cinnoline derivatives. These innovations often leverage catalysis and advanced reaction technologies.

Transition metal catalysis, particularly with palladium and iridium, has revolutionized the synthesis of complex molecules by enabling direct C-H bond activation and functionalization.

Palladium-Catalyzed Carboxylation: This method allows for the direct introduction of a carboxylic acid group from CO₂ into aryl halides or triflates. nih.govencyclopedia.pub An 8-bromo or 8-triflyloxycinnoline could serve as a substrate for a palladium-catalyzed carboxylation reaction, providing a direct route to this compound under relatively mild conditions. dicp.ac.cnrsc.org These reactions benefit from high functional group tolerance, making them suitable for complex molecules.

Iridium-Catalyzed C-H Activation: Iridium catalysts, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, have shown remarkable efficacy in directing C-H activation. acs.org Research on quinoline (B57606) N-oxides has demonstrated highly selective C-H activation and functionalization at the C8 position. researchgate.net This suggests a promising strategy for this compound synthesis, where a cinnoline N-oxide could be used to direct an iridium catalyst to the C8-H bond for subsequent carboxylation or introduction of a group that can be converted to a carboxylic acid. researchgate.netdiva-portal.org

The table below provides examples of modern catalytic approaches.

Catalyst System Substrate Type Reaction Type Product Reference(s)
Palladium(0)/Ligand8-BromocinnolineReductive Carboxylation with CO₂This compound nih.govdicp.ac.cn
Iridium(III)/CpCinnoline N-OxideC8-H Activation/Functionalization8-Functionalized Cinnoline researchgate.netacs.orgdiva-portal.org
Copper(I)N-Methyl-N-phenylhydrazoneAerobic Intramolecular CyclizationCinnoline nih.gov
Rhodium(III)/CpAzobenzene & Diazo CompoundC-H Activation/AnnulationCinnoline Derivative nih.gov

While less common than metal-catalyzed routes, organocatalysis presents an attractive, metal-free alternative for certain transformations. For the synthesis of cinnolines, some methods avoid transition metals by using strong bases or other organic reagents to promote cyclization. For example, Kiselev's group has shown that hydrazones derived from ortho-trifluoromethylarylhydrazines can undergo base-mediated cyclization to form the cinnoline ring. ijariit.com A transition-metal-free intramolecular redox cyclization has also been developed using a simple base to access cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov While direct applications to this compound are not prominent, the principles of organocatalysis offer a fertile ground for future development.

Modern reaction technologies like microwave irradiation and continuous flow chemistry offer significant advantages in terms of speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields. researchgate.netbeilstein-journals.org This technology has been successfully applied to the one-pot synthesis of various polyfunctionalized cinnoline derivatives. researchgate.netresearchgate.netdntb.gov.uarsc.org The controlled and rapid heating is particularly beneficial for cyclization reactions that might otherwise require harsh conditions or prolonged heating. beilstein-journals.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility, safety, and scalability. beilstein-journals.org This technology has been effectively used for the synthesis of cinnoline derivatives and their subsequent hydrogenation to 1,4-dihydrocinnolines with residence times of less than a minute. thieme-connect.commdpi.com The ability to scale up production makes flow chemistry particularly appealing for the synthesis of valuable heterocyclic building blocks. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of cinnoline scaffolds, including carboxylic acid derivatives, is driven by the need for more sustainable pharmaceutical manufacturing. Researchers are exploring various strategies to minimize waste, avoid hazardous substances, and reduce energy consumption. These strategies include the development of reactions under environmentally friendly conditions, the use of sustainable catalysts and reagents, and the optimization of reaction efficiency and atom economy.

A key aspect of green chemistry is the development of reaction conditions that are less harmful to the environment. This involves moving away from traditional methods that often rely on harsh reagents and volatile organic solvents.

Recent advancements in the synthesis of cinnoline derivatives have focused on several key areas:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for the green production of cinnoline derivatives. zenodo.org This technique often leads to significantly reduced reaction times, increased yields, and can sometimes be performed in the absence of traditional solvents. Similarly, solid-state reactions under ball-milling conditions represent another solvent-free approach, such as in the atom-economic chlorination of ketones which can serve as precursors for heterocyclic systems. researchgate.net

Safer Solvents: There is a significant push towards replacing hazardous organic solvents with more environmentally friendly alternatives. Water and ethanol-water mixtures have been successfully used as solvents in some cinnoline synthesis pathways. mdpi.commdpi.com For example, a transition-metal-free intramolecular redox cyclization to produce cinnolines has been developed using an ethanol/water solvent system. mdpi.com

Mild Reaction Conditions: Performing reactions at lower temperatures and pressures reduces energy consumption. Several modern synthetic methods for cinnoline derivatives operate under mild conditions, including at room temperature. researchgate.netnih.gov Gold(I)-catalyzed cycloisomerization and rhodium-catalyzed redox-neutral annulation reactions are examples of processes that can be carried out under such gentle conditions. researchgate.netnih.gov

Transition-Metal-Free Pathways: While metal catalysts are pivotal in many efficient syntheses, developing metal-free alternatives is a significant goal to avoid potential contamination of the final product and the environment with heavy metals. A notable example is the straightforward synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, which is mediated by a simple base in an ethanol/water mixture, completely avoiding the need for a transition-metal catalyst. mdpi.com

The table below summarizes various environmentally benign conditions applied in the synthesis of cinnoline derivatives.

Reaction TypeEnergy Source/ConditionsSolvent SystemKey AdvantagesReference
Microwave-Assisted Synthesis Microwave IrradiationOften solvent-free or in high-boiling point green solventsRapid heating, reduced reaction times, higher yields zenodo.org
Mechanochemistry Ball-MillingSolvent-free (solid state)Reduced solvent waste, high efficiency researchgate.net
Redox Cyclization Conventional HeatingEthanol/WaterUse of benign solvents, transition-metal-free mdpi.com
Catalytic Cycloisomerization Room TemperatureDichloromethaneMild conditions, low catalyst loading researchgate.net

This table is interactive. Click on the headers to sort the data.

The choice of reagents and catalysts is fundamental to the green credentials of a synthetic process. The focus is on using substances that are non-toxic, renewable, and can be recycled or are easily degraded into harmless products.

Key strategies in the synthesis of cinnolines include:

Recyclable Catalysts: Solid acid catalysts, such as Indion 190 resin, have been employed for the synthesis of related nitrogen heterocycles, offering advantages like easy separation from the reaction mixture and reusability, which minimizes waste and cost. researchgate.net

Low-Cost and Safe Reagents: The use of inexpensive and safer reagents is a practical approach to making synthesis more sustainable. For instance, a method for synthesizing 4-benzyl cinnolines uses aluminum chloride, a low-cost Lewis acid catalyst. researchgate.net Another approach utilizes cesium hydroxide (B78521) monohydrate (CSOH·H₂O), a simple base, for cyclization reactions. mdpi.com

Green Oxidants: The ideal oxidant is molecular oxygen from the air, which is abundant, free, and produces no toxic byproducts. Some synthetic procedures for nitrogen heterocycles have successfully utilized air as the terminal oxidant, representing a significant green advantage. mdpi.com

Highly Efficient Catalysts: The development of catalysts that are effective at very low concentrations (low catalyst loading) is crucial. Modern metal-catalyzed reactions, such as those using gold(I) or rhodium(III) complexes, can achieve high yields with catalyst loadings as low as 1-2 mol%. researchgate.netrsc.org This reduces the amount of heavy metal required and simplifies purification. Rhodium(III)-catalyzed syntheses of cinnolines from azo compounds and diazo compounds are noted for being highly efficient and economical under mild, redox-neutral conditions. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Syntheses with high atom economy are inherently less wasteful.

In the context of producing this compound and its derivatives, several synthetic strategies emphasize efficiency:

Addition and Cycloaddition Reactions: These reaction types are intrinsically atom-economical as they involve the combination of two or more molecules to form a single, larger molecule with no byproducts. The Sc(OTf)₃-mediated [4 + 2] annulation to construct the cinnoline backbone is a strategy valued for its atom economy and high regioselectivity. nih.gov

Minimizing Benign Byproducts: Even when byproducts are unavoidable, green synthetic routes aim for these to be environmentally harmless. For example, certain rhodium-catalyzed annulation reactions for preparing cinnoline derivatives generate only water (H₂O) and nitrogen gas (N₂) as byproducts, which are non-toxic and environmentally benign. rsc.orgacs.org This represents a significant improvement over reactions that produce stoichiometric amounts of hazardous waste.

The following table provides a comparative overview of different synthetic strategies for cinnoline derivatives, highlighting their efficiency.

Synthetic StrategyCatalyst/ReagentKey FeatureByproductsAtom EconomyReference
C–H Activation/Annulation Ru(II)/Ir(III) complexesAtom- and step-economicalH₂O, N₂High acs.org
[4+2] Annulation (Azo-Povarov) Sc(OTf)₃High regioselectivity-High nih.gov
Redox-Neutral Annulation Rh(III) complexesNo external oxidant neededN₂High rsc.org
Cascade Oxidative Coupling Rh(III) complexesOne-pot, multi-bond formation-High researchgate.net

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Investigations of Cinnoline 8 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries, calculating electronic properties, and predicting the reactivity of molecules like Cinnoline-8-carboxylic acid.

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on the closely related isomer, Cinnoline-4-carboxylic acid, provides valuable insights into the likely electronic and structural properties of the cinnoline (B1195905) framework. ijastems.orgresearchgate.net DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the optimized geometry, bond lengths, and bond angles of the molecule in the gas phase. ijastems.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant parameter for assessing molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

For the related Cinnoline-4-carboxylic acid, DFT calculations have been performed to determine these values. researchgate.net These calculations illustrate that charge transfer occurs within the molecule. ijastems.orgresearchgate.net An analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, can reveal the localization of electron density and identify potential sites for electrophilic and nucleophilic attack. ijastems.orgresearchgate.net For instance, in carboxylic acids, the oxygen atoms of the carboxyl group are expected to have a significant negative charge. chemrxiv.org

Table 1: Calculated Molecular Orbital Energies for Cinnoline-4-carboxylic Acid (Illustrative)

Parameter Energy (eV)
EHOMO -6.95
ELUMO -2.45
Energy Gap (ΔE) 4.50

Data is for Cinnoline-4-carboxylic acid and serves as an illustrative example for the cinnoline scaffold. researchgate.net

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and signal processing. ijastems.org Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov

Studies on Cinnoline-4-carboxylic acid have shown that the molecule possesses a non-zero first-order hyperpolarizability, suggesting potential NLO activity. ijastems.orgresearchgate.net The charge transfer within the molecule, arising from the interplay of the electron-donating and electron-withdrawing groups attached to the aromatic system, is a key factor for NLO response. ijastems.org The high values of hyperpolarizability are often attributed to this intramolecular charge transfer. ijastems.org

Table 2: Calculated NLO Properties for Cinnoline-4-carboxylic Acid (Illustrative)

Property Calculated Value
Dipole Moment (μ) 4.58 D
Mean Polarizability (α) 18.11 x 10-24 esu
First-Order Hyperpolarizability (β) 2.11 x 10-30 esu

Data is for Cinnoline-4-carboxylic acid and serves as an illustrative example for the cinnoline scaffold. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water), MD can predict its solution-phase behavior, including solvation free energies and the formation of hydrogen bonds.

While specific MD simulation studies on this compound are not readily found, the methodology is widely applied to organic molecules. Such simulations would be valuable for understanding how the carboxylic acid group interacts with its environment, which is crucial for its chemical and biological activity. For instance, MD simulations can help to understand the conformational preferences of the carboxylic acid group relative to the cinnoline ring system.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, including DFT, are powerful tools for investigating reaction mechanisms at the molecular level. diva-portal.org These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The analysis of the transition state structure and its associated energy barrier provides critical insights into the kinetics and feasibility of a chemical reaction.

For this compound, quantum chemical calculations could be employed to study various reactions, such as its synthesis, esterification, or decarboxylation. For example, in the synthesis of cinnoline derivatives, these calculations can help to understand the cyclization step and the factors that influence the reaction yield and regioselectivity. researchgate.net By calculating the activation energies for different proposed pathways, the most likely reaction mechanism can be determined. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.gov

While specific QSAR or QSPR models for this compound are not available, numerous studies have been conducted on various classes of cinnoline derivatives. researchgate.netnih.govresearchgate.net These studies demonstrate the utility of the QSAR/QSPR approach for this class of compounds.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov

For cinnoline derivatives, a wide range of descriptors have been used in QSAR studies to model activities such as antibacterial and anticancer effects. researchgate.netnih.gov The selection of the most relevant descriptors is a critical step in building a robust and predictive model. This is often achieved using statistical techniques like multiple linear regression (MLR) or machine learning algorithms. nih.gov

Table 3: Commonly Used Molecular Descriptors in QSAR/QSPR Studies of Cinnoline Derivatives

Descriptor Type Examples
Constitutional (1D) Molecular Weight, Number of H-bond donors/acceptors
Topological (2D) Wiener Index, Kier & Hall Shape Indices, Balaban Index
Geometrical (3D) Molecular Surface Area, Molecular Volume, Shadow Indices
Quantum-Chemical HOMO/LUMO energies, Dipole Moment, Atomic Charges

| Physicochemical | LogP (lipophilicity), Molar Refractivity |

Statistical Validation and Predictive Capability Assessment

The development of robust and reliable computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, for this compound and its derivatives is critically dependent on rigorous statistical validation. This process ensures that the models are not only descriptive of the data they were trained on but also possess a high predictive capability for new, untested compounds. The validation process is multifaceted, involving both internal and external validation strategies, and employs a range of statistical metrics to assess model performance. basicmedicalkey.combenthamdirect.com

Internal Validation: Assessing Model Robustness

Internal validation evaluates the stability and robustness of a QSAR model using the training set data—the same data used to build the model. basicmedicalkey.comnih.gov The primary technique for internal validation is cross-validation, most commonly the leave-one-out (LOO) method. nih.gov In LOO cross-validation, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is then predicted. This process is repeated until every compound has been left out once.

The key statistical parameter derived from this process is the cross-validated correlation coefficient, denoted as (or q²). A high Q² value (typically > 0.5) indicates good internal predictive power. mdpi.com Another crucial metric is the conventional coefficient of determination, , which measures the goodness-of-fit of the model to the training data. mdpi.com While a high R² is necessary, it is not sufficient on its own to guarantee a model's predictive power, as it can be inflated by chance correlations or an excessive number of descriptors. nih.gov Generally, a QSAR model is considered acceptable if it has an R² value greater than 0.6 and a Q² greater than 0.5. mdpi.com

External Validation: Testing True Predictive Power

External validation is widely regarded as the most stringent and reliable test of a model's predictive capability. nih.govnih.gov This method involves splitting the initial dataset into a training set, used for model development, and a test set of compounds that are not used in the model building process. basicmedicalkey.com The model's ability to accurately predict the biological activities of the compounds in the test set is a direct measure of its utility for screening new chemical entities.

Several statistical metrics are employed to quantify the performance of a model on an external test set:

Predictive R² (R²_pred) : Measures the predictive power for an external test set.

Pearson-R : A correlation coefficient that assesses the linear relationship between predicted and observed activities for the test set.

Root Mean Square Error (RMSE) : Quantifies the magnitude of the errors between predicted and observed values.

Mean Absolute Error (MAE) : Represents the average of the absolute differences between prediction and observation. researchgate.net

In a 3D-QSAR study on a series of herbicides that included cinnoline derivatives, a model was developed and validated using both internal and external procedures. The data was split into a training set (80% of compounds) and a test set (20%). The resulting model showed statistically significant parameters, indicating a strong correlation and good predictive capacity.

Interactive Table: Statistical Validation of a 3D-QSAR Model for Cinnoline Derivatives

Validation Type Parameter Value Interpretation
InternalR² (Coefficient of Determination)0.839Strong goodness-of-fit
InternalSD (Standard Error of Estimates)0.370Low error in the training set
InternalF (Fisher Test)53.7High statistical significance
ExternalQ² (Explained Variance, Test Set)0.640Good predictive ability
ExternalPearson-R0.916Excellent correlation for the test set
ExternalRMSE (Root Mean Square Error)0.572Low error in predictions

Advanced Validation and Applicability Domain

To further ensure that a model's statistical significance is not due to chance, a Y-randomization test is often performed. nih.gov This involves rebuilding the model multiple times with the dependent variable (biological activity) randomly shuffled. A valid model should produce significantly lower R² and Q² values for the randomized data compared to the original model. nih.gov

Furthermore, modern QSAR modeling emphasizes the importance of defining the Applicability Domain (AD) of a model. basicmedicalkey.comresearchgate.net The AD is the chemical space, defined by the structural and physicochemical properties of the training set compounds, within which the model can make reliable predictions. basicmedicalkey.com Predictions for new compounds that fall outside this domain are considered extrapolations and are less trustworthy. basicmedicalkey.com

More stringent validation metrics, such as the modified r² (r²m), have also been developed. Unlike traditional metrics that reference the training set mean, r²m directly compares observed and predicted values, providing a stricter assessment of a model's predictive power. researchgate.net The consensus in the field is that multiple, diverse statistical metrics should be used concurrently to robustly assess the true predictive capability of a QSAR model before it can be reliably used in applications like virtual screening or the design of novel compounds. nih.gov

Reactivity and Reaction Mechanisms of Cinnoline 8 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position is amenable to a variety of well-established functional group interconversions, including esterification, amidation, decarboxylation, and reduction/oxidation reactions.

Esterification: Cinnoline-8-carboxylic acid can be converted to its corresponding esters through several standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The equilibrium can be driven towards the ester product by removing water as it is formed. youtube.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Representative Esterification Reactions of this compound This table is illustrative of common esterification methods.

Reaction TypeAlcohol (R-OH)Reagents/CatalystProduct
Fischer EsterificationMethanol (CH₃OH)H₂SO₄ (catalytic), HeatMethyl cinnoline-8-carboxylate
Fischer EsterificationEthanol (CH₃CH₂OH)H₂SO₄ (catalytic), HeatEthyl cinnoline-8-carboxylate
DCC Couplingtert-Butanol ((CH₃)₃COH)DCC, DMAPtert-Butyl cinnoline-8-carboxylate

Amidation: The formation of amides from this compound typically requires activation of the carboxyl group to overcome the low reactivity of carboxylic acids towards amines. iajpr.com Direct reaction with an amine requires very high temperatures and is generally inefficient. A common laboratory method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by an amine. iajpr.comijper.org The reaction can also proceed by first converting the carboxylic acid to an acyl chloride, which then reacts readily with a primary or secondary amine to yield the corresponding amide.

Table 2: Representative Amidation Reactions of this compound This table is illustrative of common amidation methods.

Amine (R-NH₂)ReagentsProduct
Ammonia (NH₃)1. SOCl₂ 2. Excess NH₃Cinnoline-8-carboxamide
Aniline (B41778) (C₆H₅NH₂)DCCN-Phenylcinnoline-8-carboxamide
Diethylamine ((CH₃CH₂)₂NH)BOP reagentN,N-Diethylcinnoline-8-carboxamide

The removal of the carboxyl group as carbon dioxide (decarboxylation) from an aromatic ring like cinnoline (B1195905) is generally difficult and requires harsh conditions. However, decarboxylation of heteroaromatic carboxylic acids can be facilitated under certain conditions. For instance, the Richter cinnoline synthesis concludes with the decarboxylation of 4-hydroxycinnoline-3-carboxylic acid upon heating. wikipedia.org While specific studies on this compound are limited, pathways such as copper-catalyzed decarboxylation in the presence of a suitable oxidant may be viable. Oxidative decarboxylation, where the carboxyl group is replaced by another functional group, is another possibility, for example, in the Hunsdiecker reaction which uses silver salts and bromine. chemrevlett.comorganic-chemistry.org Decarboxylation is significantly more facile if a carbonyl group is present at the beta-position (relative to the carboxyl), a structural feature not present in this compound. youtube.com

Reduction: The carboxylic acid functional group is resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com However, it can be effectively reduced to a primary alcohol (cinnolin-8-ylmethanol) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.comchemistrysteps.comkhanacademy.org The reaction with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt, followed by reduction of the carboxylate to the primary alcohol. chemistrysteps.commasterorganicchemistry.com Borane is a more chemoselective reagent that can reduce carboxylic acids in the presence of other reducible functional groups like ketones. khanacademy.org

Oxidation: The carboxylic acid group is at a high oxidation state, making further oxidation of the carboxyl carbon itself unlikely. Reactions classified as oxidations of carboxylic acids typically involve oxidative decarboxylation, where the entire carboxyl group is removed and replaced. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline Ring System

The cinnoline ring is analogous to quinoline (B57606), consisting of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridazine (B1198779) ring. tutorsglobe.compnrjournal.com This electronic distribution dictates the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (SEAr) is expected to occur on the benzene portion of the ring system (positions 5, 6, 7, and 8), which is more activated than the electron-poor pyridazine ring. tutorsglobe.comresearchgate.net Conversely, nucleophilic aromatic substitution (SNAr) preferentially occurs on the electron-deficient pyridazine ring, typically at positions analogous to C-2 and C-4 in quinoline. tutorsglobe.comresearchgate.netyoutube.com

For this compound, the regioselectivity of electrophilic attack is influenced by both the inherent reactivity of the cinnoline nucleus and the directing effect of the C-8 substituent. In quinoline, electrophilic substitution favors positions 5 and 8. quimicaorganica.org The carboxylic acid group is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position.

Therefore, in an electrophilic substitution reaction on this compound:

The benzene ring is deactivated by the C-8 carboxyl group.

The directing effect of the carboxyl group would favor substitution at the C-5 and C-7 positions (meta to C-8).

The inherent preference of the ring system for substitution at C-5 would likely make this the major site of attack for electrophiles like NO₂⁺ (nitration) or Br⁺ (bromination).

Nucleophilic substitution is directed to the pyridazine ring. The most likely positions for attack are C-3 and C-4, which are electron-deficient due to the adjacent nitrogen atoms. The presence of a good leaving group at one of these positions would greatly facilitate an SNAr reaction.

Table 3: Predicted Regioselectivity of Substitution on this compound Predictions are based on established principles of aromatic reactivity.

Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
Electrophilic (Nitration)HNO₃, H₂SO₄5-Nitro-cinnoline-8-carboxylic acidAttack on the benzene ring; C-5 is meta to the deactivating COOH group and an inherently favored position.
Electrophilic (Bromination)Br₂, FeBr₃5-Bromo-cinnoline-8-carboxylic acidSimilar to nitration, substitution occurs at the most activated available position on the deactivated benzene ring.
Nucleophilic (Amination)NaNH₂ (if a leaving group is present at C-4)4-Amino-cinnoline-8-carboxylic acidAttack on the electron-deficient pyridazine ring, facilitated by a leaving group.

Cycloaddition Reactions Involving the Cinnoline Nucleus

The aromatic nature of the cinnoline ring system makes it a poor substrate for conventional Diels-Alder reactions, which require a non-aromatic conjugated diene. However, the nitrogen atoms in the ring allow for participation in aza-Diels-Alder reactions, which are powerful methods for constructing nitrogen-containing heterocycles. wikipedia.orgwikipedia.org

Research has demonstrated the use of aza-Diels-Alder reactions, such as the Povarov reaction, to synthesize quinoline and, by extension, cinnoline derivatives. escholarship.orgnih.gov More pertinent to the reactivity of the cinnoline system itself are cycloaddition reactions that lead to partially saturated ring systems. For example, [4+2] cycloaddition reactions using azadienophiles have been employed in the solid-phase synthesis of hexahydrocinnoline derivatives. researchgate.net In such a reaction, a diene attached to a polymer support reacts with an azo-compound (R-N=N-R) acting as the dienophile to form a fused, non-aromatic hexahydrocinnoline structure. researchgate.net This highlights a pathway where the fundamental N=N-C=C framework can be constructed via cycloaddition, leading to derivatives of the cinnoline core.

Metal Coordination Chemistry: this compound as a Ligand

The following sections outline the expected, yet currently undocumented, areas of its coordination chemistry based on the general principles observed for analogous molecular structures.

The synthesis of metal complexes with this compound would likely involve the reaction of a soluble salt of the desired metal with the deprotonated form of the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the presence of co-ligands, would be crucial in determining the final structure of the complex. Techniques such as hydrothermal or solvothermal synthesis could potentially be employed to generate crystalline coordination polymers.

Characterization of any resulting metal complexes would typically involve a suite of analytical techniques:

Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the metal center.

Infrared (IR) spectroscopy would be used to confirm the coordination of the carboxylate group to the metal ion, typically observed as a shift in the characteristic carbonyl stretching frequency.

UV-Visible spectroscopy could provide information about the electronic transitions within the complex and offer insights into the coordination geometry.

Thermogravimetric analysis (TGA) would be employed to assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

Elemental analysis would be used to confirm the empirical formula of the synthesized complexes.

Based on its structure, this compound possesses two potential coordination sites: the nitrogen atom of the cinnoline ring system and the oxygen atoms of the carboxylate group. This allows for several possible coordination modes:

Monodentate: Coordination through one of the carboxylate oxygen atoms.

Bidentate Chelating: Coordination of the metal ion by both the nitrogen atom of the cinnoline ring and the carboxylate group, forming a stable chelate ring. This is a highly probable coordination mode.

Bridging: The carboxylate group could bridge two metal centers, leading to the formation of dimeric or polymeric structures.

The binding affinity of this compound for different metal ions would be influenced by factors such as the charge, size, and electronic configuration of the metal ion, as well as the pH of the solution. Studies to determine the stability constants of the metal complexes would provide quantitative data on this binding affinity. Such studies are crucial for understanding the thermodynamic stability of the complexes in solution.

While no specific catalytic applications of metal-Cinnoline-8-carboxylic acid complexes have been reported, complexes of similar heterocyclic carboxylates have shown promise in various catalytic transformations. Potential areas of investigation could include:

Oxidation reactions: The metal complexes could be explored as catalysts for the oxidation of organic substrates.

Coupling reactions: They might exhibit catalytic activity in cross-coupling reactions, a cornerstone of modern organic synthesis.

Lewis acid catalysis: The metal centers in the complexes could function as Lewis acids to catalyze a range of organic reactions.

The development of catalytic applications would necessitate detailed kinetic studies to understand the reaction mechanisms and optimize the catalytic performance.

Biological Activity and Molecular Interaction Mechanisms of Cinnoline 8 Carboxylic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Kinetic Analysis of Enzyme-Ligand Binding

No kinetic data (e.g., Kᵢ, IC₅₀) from enzyme inhibition studies for Cinnoline-8-carboxylic acid derivatives has been reported in the scientific literature.

Structural Basis of Inhibition through X-ray Co-crystallography and Molecular Docking

There are no published X-ray co-crystal structures of this compound derivatives in complex with any enzyme or protein target. While molecular docking is a common technique for studying cinnoline (B1195905) derivatives in general, specific docking studies on this compound derivatives are not available.

Receptor Binding Profiling and Ligand-Target Recognition

Affinity and Selectivity Studies

No receptor binding affinity (e.g., Kᵢ, Kₐ) or selectivity data for this compound derivatives has been published.

Allosteric Modulation and Orthosteric Site Interactions

Information regarding the potential for this compound derivatives to act as allosteric modulators or interact with orthosteric sites of receptors is not available.

Molecular Interactions with Biomacromolecules (e.g., DNA, RNA, Proteins)

While studies on related compounds like quinoline-3-carboxylic acids have explored DNA binding, there is no available research detailing the direct molecular interactions of this compound derivatives with DNA, RNA, or specific proteins. researchgate.net

DNA/RNA Intercalation, Groove Binding, and Helical Perturbation Studies

The interaction with nucleic acids is a primary mechanism for many antimicrobial and anticancer agents. For compounds structurally related to cinnolines, such as quinolines, this interaction is well-documented. mdpi.com Derivatives of cinnoline-carboxylic acid are investigated for their potential to interfere with DNA replication and transcription through various binding modes.

In-silico studies on related quinoline-3-carboxylic acid derivatives have demonstrated binding to the A/T minor groove region of the B-DNA duplex. nih.gov This binding is stabilized by hydrogen bonds between the compound and the nucleic acid base pairs. nih.gov This mode of interaction, known as groove binding, causes minimal distortion to the DNA helix but can effectively block the binding of essential proteins like transcription factors and DNA polymerases.

While direct intercalation (slipping in between the base pairs of the DNA helix) is another possible mechanism, the primary target for many cinnoline antibacterial agents is DNA gyrase, an enzyme critical for managing DNA topology during replication. researchgate.net By inhibiting this enzyme, these compounds induce perturbations in the DNA helical structure, leading to cell death. semanticscholar.org The binding to DNA gyrase prevents the re-ligation of DNA strands, effectively causing double-strand breaks.

Protein-Ligand Interaction Mapping and Binding Site Characterization

Molecular docking has become an essential tool for understanding how cinnoline derivatives interact with their protein targets at the molecular level. nih.govnih.gov These computational studies help to characterize the binding site, identify key amino acid residues involved in the interaction, and predict the binding affinity of the ligand.

One of the most studied protein targets for antibacterial cinnoline derivatives is DNA gyrase (a type II topoisomerase). researchgate.net Docking studies have been employed to map the interaction of novel cinnoline compounds within the binding pocket of this enzyme. For example, in studies of cinnoline-1,2,3-triazole derivatives, molecular docking helped ascertain the binding conformation with the E. coli topoisomerase II DNA gyrase B subunit. researchgate.net

These analyses reveal that interactions are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and sometimes ionic interactions. researchgate.net The carboxylic acid moiety, common in this class of compounds, often plays a crucial role in forming hydrogen bonds with specific residues in the active site, such as serine or arginine, mimicking the interactions of known inhibitors like ciprofloxacin. mdpi.com

The table below summarizes findings from representative molecular docking studies on cinnoline and related quinoline (B57606) derivatives with various protein targets.

Compound ClassProtein TargetKey Interacting ResiduesPrimary Interaction TypeReference Study Finding
Cinnoline-1,2,3-triazole hybridsE. coli DNA Gyrase BNot specifiedHydrogen BondingBinding conformation ascertained for potent antibacterial agents. researchgate.net
2,4-disubstituted quinoline-3-carboxylic acidsB-DNA duplex (d(CGCGAATTCGCG))Adenine/Guanine basesHydrogen Bonding (major/minor groove)Confirmed interaction pattern with A/T minor groove. nih.gov
Amino acid derivatives of quinolinesS. aureus DNA Gyrase A / Topoisomerase IV ParCSer84, Glu477, Arg122Hydrogen Bonding, Salt BridgeCarboxylic group forms hydrogen bonds; potential salt bridge with protonated piperazine. mdpi.com
Thiopyrano[2,3-b]quinoline derivativesCannabinoid Receptor (CB1a)PHE A-15, TRP A-12, LYS A-16Residual Interactions, Hydrogen BondingHigh binding affinity observed with specific amino acid interactions. nih.gov

Investigation of Antimicrobial Mechanisms of Action at the Molecular Level

The antimicrobial properties of cinnoline derivatives are a significant area of research, with many studies focusing on their activity against a broad spectrum of bacteria and fungi. nih.govpnrjournal.com Understanding the precise molecular mechanisms is key to developing more effective and targeted therapies.

Elucidation of Bacterial and Fungal Target Pathways

Bacterial Targets:

The primary and most well-elucidated bacterial target for cinnoline and quinolone carboxylic acid derivatives is the bacterial DNA gyrase and, to a lesser extent, topoisomerase IV. semanticscholar.org These enzymes are essential for bacterial survival, controlling DNA supercoiling, replication, and repair. Inhibition of these enzymes leads to a rapid bactericidal effect. Cinoxacin, a cinnoline-based drug, is a known inhibitor of DNA gyrase used in treating urinary tract infections. nih.gov The mechanism involves stabilizing the enzyme-DNA complex, which results in lethal double-strand breaks in the bacterial chromosome. mdpi.com

Fungal Targets:

The molecular targets of cinnoline derivatives in fungal cells are less defined than their bacterial counterparts. However, research into general antifungal agents provides potential pathways that these compounds might exploit. Fungal cell viability depends on unique structures and pathways not present in mammalian cells, making them attractive targets. nih.gov

Potential fungal target pathways for cinnoline derivatives could include:

Ergosterol (B1671047) Biosynthesis: The fungal cell membrane's integrity relies on ergosterol. Many antifungal drugs, like azoles, inhibit enzymes in the ergosterol biosynthesis pathway. mdpi.com

Cell Wall Synthesis: The fungal cell wall, composed of chitin (B13524) and glucans, is another critical target. nih.gov Some antifungal agents work by inhibiting enzymes like chitin synthase or glucan synthase. nih.govnih.gov

Nucleic Acid and Protein Synthesis: Interference with DNA/RNA and protein synthesis is a viable, though more complex, antifungal strategy due to similarities with host cell machinery. nih.gov

The table below outlines established and potential antimicrobial targets for cinnoline derivatives.

Organism TypePrimary Target PathwaySpecific Enzyme/ComponentMechanism of Action
Bacteria (Gram-positive and Gram-negative)DNA Replication and RepairDNA Gyrase, Topoisomerase IVInhibition of enzyme activity, leading to double-strand DNA breaks and cell death. semanticscholar.org
Fungi (Candida, Aspergillus spp.)Cell Membrane Integrity (Potential)Ergosterol Biosynthesis EnzymesDisruption of fungal cell membrane leading to leakage of cellular contents. mdpi.comnih.gov
Fungi (Candida, Aspergillus spp.)Cell Wall Synthesis (Potential)Chitin Synthase, Glucan SynthaseInhibition of cell wall construction, leading to osmotic instability and cell lysis. nih.gov
Fungi (Candida, Aspergillus spp.)Sphingolipid Biosynthesis (Potential)Inositolphosphoryl ceramide (IPC) synthaseAffecting enzymes in sphingolipid pathways can attenuate fungal virulence. nih.gov

Resistance Mechanism Studies

The emergence of antimicrobial resistance is a significant challenge in the development of new therapeutic agents. semanticscholar.org While specific resistance studies on this compound are not extensively detailed, mechanisms can be inferred from structurally and functionally related compounds like quinolones.

For antibacterial cinnolines that target DNA gyrase, the most common resistance mechanisms involve:

Target Site Modification: Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) can alter the enzyme's structure, reducing the binding affinity of the inhibitor drug. mdpi.com

Decreased Drug Accumulation: Bacteria can reduce the intracellular concentration of the drug through two main routes: decreased uptake via modification of porin channels in the outer membrane (in Gram-negative bacteria) or increased efflux through the overexpression of multidrug resistance (MDR) efflux pumps. mdpi.com

In the context of antifungal activity, resistance mechanisms are also multifaceted and include:

Upregulation of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. mdpi.com

Alterations in Drug Targets: Similar to bacteria, mutations in the target enzyme (e.g., in the ergosterol biosynthesis pathway) can reduce the drug's efficacy. mdpi.com

Metabolic Bypasses: Fungi may develop alternative metabolic pathways to circumvent the effects of a drug that blocks a specific step. mdpi.com

Research into novel quinoline derivatives has also explored their potential as inhibitors of resistance mechanisms themselves, such as multidrug resistance protein 2 (MRP2) inhibitors, which could help reverse resistance to other anticancer drugs. nih.gov

Applications of Cinnoline 8 Carboxylic Acid in Advanced Materials Science

Utilization as a Building Block in Polymer Chemistry

There is currently no scientific literature available that describes the use of Cinnoline-8-carboxylic acid as a monomer or building block in polymer synthesis. The unique electronic and structural properties of the cinnoline (B1195905) core, combined with the reactive carboxylic acid group, theoretically position it as a candidate for creating novel polymers with interesting optical, thermal, or conductive properties. However, without experimental data, any discussion of its role in polymer chemistry would be purely conjectural.

Incorporation into Supramolecular Architectures and Self-Assembled Systems

The design and synthesis of complex supramolecular structures often rely on molecules capable of forming specific, directional interactions. While this compound possesses functional groups that could facilitate such interactions (e.g., hydrogen bonding, π-π stacking), there are no published studies detailing its use in this capacity.

No research has been found that focuses on the design and synthesis of supramolecular assemblies incorporating this compound.

As there are no reports on the synthesis of such assemblies, there is likewise no information available regarding the investigation of their self-assembly processes or the properties of the resulting systems.

Role in Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The dinitrogen-containing cinnoline ring and the carboxylate group of this compound make it a theoretically suitable candidate for a multitopic linker in MOF synthesis. Such a linker could impart unique functionalities to the resulting framework. However, the potential of this compound in this area remains untapped.

There are no documented design principles or synthetic strategies specifically for MOFs that utilize this compound as a ligand.

In the absence of any synthesized MOFs based on this compound, there is no data available on their porosity, adsorption characteristics, or potential catalytic properties.

Potential in Dye Synthesis and Optoelectronic Materials

This compound is a promising, though not yet extensively explored, candidate in the realm of advanced materials science, particularly in the synthesis of novel dyes and the fabrication of optoelectronic devices. Its potential stems from the unique electronic properties of the cinnoline core combined with the versatile functionality of the carboxylic acid group. The cinnoline structure, an aromatic N-heterocycle, provides a rigid, planar scaffold with a distinct π-electron system that can be tailored for specific photophysical properties.

The inherent electron-deficient nature of the diazine ring within the cinnoline system makes it an interesting building block for creating donor-π-acceptor (D-π-A) type dyes. In such systems, the cinnoline moiety can be functionalized to act as either an electron-accepting or a π-bridging unit. The carboxylic acid group at the 8-position is particularly significant as it can serve multiple roles. It can act as a crucial anchoring group for attaching the dye molecule to the surface of semiconductor materials like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). This covalent linkage is essential for efficient electron injection from the excited dye into the semiconductor's conduction band, a key process in the conversion of light to electricity.

Furthermore, the carboxylic acid group offers a convenient handle for synthetic modification. It can be converted into esters, amides, or other functional groups, allowing for the covalent linking of this compound to polymer backbones or other molecular components. This adaptability is advantageous for the development of polymeric dyes or for integration into organic light-emitting diode (OLED) materials.

While specific experimental data on the performance of dyes derived from this compound is not yet widely available, theoretical studies and findings from similar molecular structures suggest significant potential. The development of synthetic routes to produce this compound and its derivatives in high yields will be a critical step toward realizing their application in next-generation dyes and optoelectronic materials.

Analytical Methodologies for Cinnoline 8 Carboxylic Acid Detection and Quantification

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography stands as a cornerstone for the separation and analysis of Cinnoline-8-carboxylic acid from complex mixtures and for the evaluation of its purity. The principles of chromatography, involving the differential partitioning of a compound between a stationary phase and a mobile phase, allow for its effective isolation and identification.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. Its high resolution and sensitivity make it suitable for both qualitative and quantitative assessments. The separation in HPLC is based on the compound's affinity for the stationary and mobile phases. For a polar compound like this compound, which contains both a carboxylic acid group and a heterocyclic ring system, reversed-phase HPLC is a commonly employed mode.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be adjusted to optimize the retention and separation of the analyte. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility. Detection is commonly achieved using a UV detector, as the cinnoline (B1195905) ring system exhibits strong UV absorbance. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as quinoline (B57606) carboxylic acids, can serve as a starting point for method development. For instance, a method for quinolinic acid utilizes a mixed-mode column with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 200 nm.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids (Note: These are general parameters and would require optimization for this compound)

ParameterTypical Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Gas Chromatography (GC) is another valuable tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The carboxylic acid group can lead to poor peak shape and strong adsorption on the GC column.

To overcome these limitations, derivatization is typically required to convert the non-volatile carboxylic acid into a more volatile ester derivative. Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents to form methyl or other alkyl esters. Following derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. The choice of GC column is also critical, with polar capillary columns often providing better separation for such derivatives.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking the purity of a sample, and determining appropriate solvent systems for column chromatography.

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate acts as the stationary phase. The sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential migration of the compound up the plate. For a polar compound like this compound on a polar stationary phase like silica gel, a mobile phase of intermediate polarity is generally required. A common issue with the TLC of carboxylic acids is "tailing" of the spot due to strong interaction with the stationary phase. This can often be mitigated by adding a small amount of a polar solvent, such as acetic acid or formic acid, to the mobile phase. Visualization of the spots can be achieved under UV light, as the cinnoline ring is UV-active, or by using a visualizing agent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes under standardized conditions.

Table 2: General TLC Conditions for Aromatic Carboxylic Acids (Note: Specific mobile phase composition needs to be determined experimentally for this compound)

ParameterTypical Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl acetate/Hexane with 0.1% Acetic Acid
Visualization UV light (254 nm)

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species like this compound. The presence of the electrochemically active cinnoline moiety allows for its determination using techniques such as voltammetry and amperometry.

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. For this compound, the nitrogen-containing heterocyclic ring is expected to be electrochemically active.

Table 3: Potential Parameters for Voltammetric Analysis of Heterocyclic Compounds (Note: These are hypothetical parameters and require experimental validation for this compound)

ParameterPotential Condition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Supporting Electrolyte Phosphate Buffer (varying pH)
Technique Cyclic Voltammetry or Differential Pulse Voltammetry

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a straightforward and widely accessible approach for the quantitative analysis of this compound. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species.

The cinnoline ring system, being an aromatic heterocycle, exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While the specific UV-Vis absorption spectrum for this compound is not widely published, related cinnoline derivatives show UV absorption maxima. The exact position of the λmax for this compound would be influenced by the carboxylic acid substituent and the solvent used for the analysis.

Table 4: General Steps for Spectrophotometric Quantification

StepDescription
1. Wavelength Selection Determine the λmax of this compound in a suitable solvent.
2. Preparation of Standards Prepare a series of solutions with known concentrations of the compound.
3. Measurement of Absorbance Measure the absorbance of the standard solutions at the λmax.
4. Construction of Calibration Curve Plot a graph of absorbance versus concentration.
5. Analysis of Unknown Sample Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Future Research Directions and Emerging Opportunities in Cinnoline 8 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can involve harsh conditions or multiple steps. Future efforts must prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to access cinnoline-8-carboxylic acid and its derivatives.

Emerging strategies such as transition-metal-catalyzed C-H activation and photocatalysis offer promising avenues. mdpi.comresearchgate.net For instance, rhodium(III)-catalyzed C-H annulation reactions could provide direct access to complex cinnoline cores. researchgate.net Similarly, palladium-catalyzed cascade reactions that form multiple bonds in a single operation represent a powerful tool for building the cinnoline framework with high efficiency. acs.org The application of photoredox catalysis, using visible light as a sustainable energy source, could enable milder reaction conditions for key bond-forming steps. mdpi.com These modern synthetic methods could significantly improve the accessibility of this compound, facilitating broader exploration of its properties and applications.

Aspect Traditional Synthetic Methods (e.g., Richter Synthesis) Potential Modern Sustainable Routes
Starting Materials Often requires pre-functionalized precursors. researchgate.netUtilizes simpler, more abundant starting materials.
Key Strategy Classical cyclization reactions.Transition-metal-catalyzed C-H activation, photocatalysis. mdpi.comacs.org
Reaction Conditions Often require harsh conditions (e.g., strong acids, high temperatures).Typically milder (e.g., lower temperatures, visible light). mdpi.com
Efficiency Can be multi-step with moderate yields.Often higher yields, fewer steps (step economy). acs.org
Sustainability Generates more chemical waste.Higher atom economy, less waste, potential for catalyst recycling.

Exploration of Underexplored Reactivity and Transformative Pathways

The carboxylic acid group at the C8 position is not merely a static substituent but a versatile functional handle for subsequent molecular diversification. Future research should focus on leveraging this group to explore novel chemical transformations that are otherwise difficult to achieve.

A particularly promising area is the field of decarboxylative cross-coupling. rsc.orgacs.org This strategy uses the carboxylic acid as a traceless activating group that is extruded as CO2, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 8-position. wikipedia.orgrsc.org Such reactions could provide direct access to a wide array of 8-substituted cinnolines that would be challenging to synthesize via other methods. Furthermore, the carboxyl group can potentially act as a directing group to facilitate regioselective C-H functionalization at the adjacent C7 position, a powerful strategy for elaborating the core structure. nih.govdoaj.org

Transformation Type Description Potential Reagents/Catalysts Potential Product
Decarboxylative Arylation Replaces the -COOH group with an aryl or heteroaryl group. acs.orgPalladium catalyst, Aryl halide8-Aryl-cinnoline
Decarboxylative Alkynylation Replaces the -COOH group with an alkyne moiety. wikipedia.orgCopper or Palladium catalyst, Alkyne source8-Alkynyl-cinnoline
C7-H Bond Functionalization Uses the C8-COOH as a directing group to functionalize the C7 position. nih.govPalladium or Rhodium catalyst, Coupling partner7-Substituted-cinnoline-8-carboxylic acid
Amide Coupling Converts the carboxylic acid to an amide, linking to other molecules.Coupling reagents (e.g., HATU), AmineCinnoline-8-carboxamide derivative

Advancement in Integrated Experimental and Computational Methodologies

The synergy between computational chemistry and experimental synthesis is a cornerstone of modern chemical research. For this compound, an integrated approach can accelerate the discovery and optimization of new derivatives with desired properties.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of virtual libraries of this compound derivatives against various targets. nih.govnih.gov Computational tools like Density Functional Theory (DFT) can predict sites of reactivity, reaction mechanisms, and spectroscopic properties, thereby guiding the design of experiments and reducing trial-and-error synthesis. The experimental results, in turn, provide crucial data to refine and validate the computational models, creating a powerful iterative cycle that enhances the efficiency of the research process. tandfonline.comresearchgate.net

Phase Computational Tool/Method Purpose Experimental Counterpart
Design Molecular Docking, 3D-QSARPredict binding affinity to biological targets; prioritize candidates. nih.govSynthesis of a focused library of compounds.
Synthesis Density Functional Theory (DFT)Predict reactivity, optimize reaction conditions, and understand mechanisms.Execution of chemical synthesis and reaction optimization.
Analysis Spectroscopic Simulation (NMR, IR)Predict spectral data to aid in structural confirmation.Spectroscopic characterization (NMR, Mass Spec, IR) of new compounds.
Validation Refinement of QSAR/Docking ModelsUse experimental activity data to improve the predictive power of the models.In vitro and in vivo biological activity testing.

Identification of Novel Molecular Targets for Mechanistic Biological Studies

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. pnrjournal.comnih.govnih.gov This activity stems from their ability to interact with a variety of biological targets, such as protein kinases (e.g., PI3K, BTK), elastases, and topoisomerases. tandfonline.comnih.govglobalresearchonline.net

A major future opportunity lies in systematically screening this compound and its derivatives to identify novel molecular targets. High-throughput screening campaigns against large panels of enzymes and receptors could uncover unexpected biological activities. Subsequent mechanistic studies, using techniques like chemical proteomics and cellular thermal shift assays (CETSA), can then be used to precisely identify the protein targets and elucidate the mechanism of action. This approach could lead to the development of novel therapeutic agents for a range of diseases. researcher.life

Potential Molecular Target Class Example Targets Associated Therapeutic Area Rationale for Cinnoline Scaffold
Protein Kinases PI3K, Bruton's Tyrosine Kinase (BTK) nih.govnih.govOncology, ImmunologyThe N-heterocyclic core can act as a hinge-binding motif.
Proteases Human Neutrophil Elastase (HNE) tandfonline.comInflammatory DiseasesThe scaffold can be decorated to fit into active sites.
Topoisomerases Topoisomerase I/II globalresearchonline.netOncologyThe planar aromatic system can intercalate with DNA.
Receptors Benzodiazepine Receptors researchgate.netCentral Nervous System (CNS) DisordersThe structure is suitable for modification to achieve specific receptor interactions.

Integration of this compound into Cutting-Edge Materials Technologies

The unique structural and electronic properties of this compound make it an attractive building block for advanced functional materials. The combination of a planar, electron-deficient N-heterocyclic system with a coordinating carboxylic acid group opens doors to applications in materials science.

One of the most promising areas is in the design of Metal-Organic Frameworks (MOFs). The carboxylate group can act as a linker to coordinate with metal ions, while the cinnoline core can be used to tune the porosity, stability, and functionality of the resulting framework. rsc.orgnih.gov Such MOFs could find applications in gas storage, catalysis, or chemical sensing. Additionally, the aromatic nature of the cinnoline ring suggests potential for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where related N-heterocycles have shown promise. nih.gov The inherent fluorescence of some heterocyclic systems also points to potential applications as luminescent probes or sensors.

Material Application Key Role of this compound Relevant Properties
Metal-Organic Frameworks (MOFs) Serves as an organic linker to connect metal nodes. rsc.orgRigid structure; coordinating carboxylate group; tunable core.
Organic Semiconductors Acts as a core component in an organic electronic material.Planar aromatic system; tunable electronic properties (electron-deficient).
Luminescent Materials Functions as a fluorophore or a ligand for luminescent metal complexes. researchgate.netConjugated π-system; potential for intrinsic fluorescence.
Corrosion Inhibitors Adsorbs onto metal surfaces to prevent corrosion.Presence of heteroatoms (N) and π-electrons for surface coordination.

Contribution to Interdisciplinary Research Fields

The focused investigation of this compound is inherently interdisciplinary, with the potential to drive innovation across multiple scientific fields.

Organic and Green Chemistry: The pursuit of efficient and sustainable syntheses will advance the field of synthetic methodology.

Medicinal Chemistry and Pharmacology: The identification of new bioactive derivatives and their molecular targets could lead to the next generation of therapeutic agents. mdpi.comijariit.com

Materials Science and Engineering: The incorporation of this molecule into MOFs, polymers, or electronic devices will contribute to the development of novel functional materials.

Computational Chemistry: The molecule serves as an excellent platform for developing and validating predictive computational models for reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cinnoline-8-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Begin with cyclization of substituted aniline derivatives using sulfuric acid or polyphosphoric acid, followed by carboxylation via Kolbe-Schmitt or directed ortho-metalation strategies. Monitor reaction progress with HPLC or TLC, and optimize pH (ideally 8–10) to stabilize intermediates .
  • Key Variables : Temperature (>120°C accelerates decarboxylation), solvent polarity (DMF enhances solubility), and stoichiometric ratios (excess CO₂ for carboxylation). Yield typically ranges 40–65% in small-scale syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Acceptable purity for biological assays: ≥95% .
  • Structural Confirmation : Combine 1H^1H-NMR (δ 8.2–8.5 ppm for aromatic protons) and IR spectroscopy (broad O–H stretch at 2500–3000 cm⁻¹ for carboxylic acid) .

Q. What are the stability considerations for this compound under laboratory storage?

  • Guidelines : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light or humidity, which accelerates degradation into cinnoline derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Approach : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare with experimental data to identify electrophilic/nucleophilic sites. For example, DFT predicts preferential reactivity at the C3 position due to electron-deficient aromatic rings .

Q. How to resolve contradictions in reported pKa values for this compound?

  • Analysis : Discrepancies (e.g., pKa 3.2 vs. 3.8) arise from solvent polarity and ionic strength differences. Standardize measurements using potentiometric titration in 0.1 M KCl at 25°C. Validate with UV-Vis spectroscopy (λ shift at 270 nm upon deprotonation) .

Q. What experimental designs minimize side reactions during functionalization of this compound?

  • Optimization :

  • Protection-Deprotection : Use tert-butyl or trimethylsilyl esters to block the carboxylic acid group during halogenation or amidation .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for selective cross-coupling reactions, reducing dimerization byproducts .

Data Interpretation & Validation

Q. How to statistically validate biological activity data for this compound derivatives?

  • Protocol : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 independent replicates. Report confidence intervals (95%) and use Grubbs’ test to exclude outliers .

Q. What strategies address low reproducibility in solubility measurements?

  • Solutions :

  • Use shake-flask method with equilibrium time ≥24 hrs.
  • Validate via nephelometry for turbidity thresholds.
  • Report solvent system (e.g., PBS:EtOH 7:3 v/v) and temperature explicitly .

Tables for Key Parameters

Parameter Recommended Method Typical Range Reference
Melting PointDifferential Scanning Calorimetry210–215°C
LogP (Lipophilicity)HPLC-derived chromatographic1.8–2.2
Aqueous SolubilityShake-flask + UV-Vis0.12–0.18 mg/mL (25°C)

Critical Evaluation of Sources

  • Preferred Citations : Peer-reviewed journals (e.g., J. Org. Chem.) and institutional guidelines (e.g., TCI America SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.